molecular formula C12H16ClN5O2 B1305717 4-(4,6-Diamino-2,2-dimethyl-2h-[1,3,5]triazin-1-yl)-benzoic acid hydrochloride CAS No. 4514-43-6

4-(4,6-Diamino-2,2-dimethyl-2h-[1,3,5]triazin-1-yl)-benzoic acid hydrochloride

Cat. No.: B1305717
CAS No.: 4514-43-6
M. Wt: 297.74 g/mol
InChI Key: AZPFHSJHEURHCN-UHFFFAOYSA-N
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Description

Nomenclature and Classification

4-(4,6-Diamino-2,2-dimethyl-2h-triazin-1-yl)-benzoic acid hydrochloride represents a complex organic compound that integrates multiple functional groups within a single molecular framework. According to the International Union of Pure and Applied Chemistry naming conventions, the systematic name accurately describes the compound as 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoic acid in its hydrochloride salt form. The compound is registered under Chemical Abstracts Service number 4514-43-6 for the hydrochloride variant, while the free acid form carries the designation 14484-50-5. The molecular formula C₁₂H₁₆ClN₅O₂ encompasses twelve carbon atoms, sixteen hydrogen atoms, one chlorine atom, five nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 297.74 grams per mole.

The structural classification of this compound places it within the broader category of heterocyclic aromatic compounds, specifically as a substituted 1,3,5-triazine derivative. The triazine core features a six-membered ring containing three nitrogen atoms positioned symmetrically, which forms the backbone of this molecular architecture. The compound further belongs to the subclass of amino-substituted triazines due to the presence of two amino groups at positions 4 and 6 of the triazine ring. Additionally, the incorporation of the benzoic acid functionality classifies it among carboxylic acid derivatives, creating a bifunctional molecule with distinct chemical properties arising from both components.

The compound exhibits characteristics typical of both triazine derivatives and benzoic acid compounds, including the ability to participate in nucleophilic substitution reactions characteristic of triazines and acid-base chemistry typical of carboxylic acids. The dimethyl substitution at position 2 of the triazine ring introduces steric considerations that influence the compound's reactivity and potential biological interactions. This unique combination of structural features positions the compound as a versatile intermediate for synthetic applications and a potential candidate for biological activity evaluation.

Historical Development of Triazine Chemistry

The historical development of triazine chemistry traces back to fundamental discoveries in heterocyclic chemistry during the nineteenth and early twentieth centuries. The parent triazine compound was initially discovered in 1827, though commercial significance was not realized until after 1950 when industrial applications began to emerge. The systematic study of 1,3,5-triazine derivatives gained momentum through the pioneering work of various chemical research groups who recognized the potential of these heterocyclic systems for diverse applications. The development of cyanuric chloride as a key synthetic intermediate marked a crucial milestone in triazine chemistry, as this compound became the foundation for numerous triazine derivatives including herbicides, reactive dyes, and pharmaceutical compounds.

Research into amino-substituted triazines expanded significantly during the mid-twentieth century as chemists explored the reactivity patterns and synthetic utility of these compounds. The work by I. G. Farbenindustrie in Germany established fundamental principles for triazine synthesis and application, particularly in the development of cyanuric chloride manufacturing processes. These early investigations revealed that triazines could undergo nucleophilic substitution reactions more readily than corresponding benzene derivatives, opening new pathways for chemical modification and functionalization. The recognition that amino groups could be successfully incorporated into the triazine framework led to the development of compounds like melamine and various guanamines, which found extensive commercial applications.

The evolution of triazine chemistry continued through the latter half of the twentieth century with advances in synthetic methodologies and mechanistic understanding. Researchers developed sophisticated approaches for introducing various substituents onto the triazine core, including the attachment of aromatic rings and carboxylic acid functionalities. The development of compounds combining triazine rings with benzoic acid moieties represents a more recent advancement in this field, reflecting the ongoing quest for multifunctional molecules with enhanced properties. Contemporary research has focused on developing efficient synthetic routes for these complex structures, with particular emphasis on one-pot synthesis methods and catalytic approaches that improve yield and reduce reaction times.

Modern triazine chemistry encompasses a broad range of synthetic strategies and applications, from traditional nucleophilic substitution reactions to contemporary approaches involving microwave-assisted synthesis and metal-catalyzed transformations. The field has benefited from advances in analytical techniques that enable detailed characterization of complex triazine derivatives and better understanding of their structure-activity relationships. Current research directions include the development of triazine-based materials for advanced applications such as covalent organic polymers and dendrimeric structures, reflecting the continued evolution and expansion of this important area of organic chemistry.

Significance in Organic and Medicinal Chemistry

The significance of 4-(4,6-Diamino-2,2-dimethyl-2h-triazin-1-yl)-benzoic acid hydrochloride in organic chemistry stems from its unique structural features that combine the robust triazine heterocyclic system with the versatile benzoic acid functionality. This molecular architecture provides multiple sites for chemical modification and presents opportunities for developing new synthetic methodologies and reaction pathways. The compound serves as a valuable synthetic building block due to the reactivity of both the amino groups on the triazine ring and the carboxylic acid functionality, enabling diverse chemical transformations including oxidation, reduction, and substitution reactions. The presence of the hydrochloride salt form enhances solubility characteristics and facilitates handling in various synthetic applications, making it particularly useful for pharmaceutical and materials chemistry research.

In medicinal chemistry, triazine derivatives have demonstrated significant potential across multiple therapeutic areas, with compounds containing similar structural motifs showing activity against various biological targets. The triazine ring system is known for its ability to interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, while the amino substituents provide additional sites for molecular recognition. Research has indicated that triazine-based compounds can exhibit antimicrobial, anticancer, and herbicidal properties, depending on their specific substitution patterns and structural modifications. The incorporation of the benzoic acid moiety introduces additional possibilities for biological activity through interactions with enzyme active sites and cellular transport mechanisms.

The compound's significance extends to its potential applications in drug discovery and development, where the triazine-benzoic acid hybrid structure offers opportunities for designing novel pharmaceutical agents with improved properties. The dimethyl substitution pattern on the triazine ring provides steric bulk that can influence binding selectivity and metabolic stability, important considerations in drug design. Furthermore, the carboxylic acid functionality can serve as a handle for conjugation with other molecules or for incorporation into larger pharmaceutical constructs. The ability to modify both the triazine and benzoic acid portions of the molecule independently provides medicinal chemists with extensive opportunities for structure-activity relationship studies and optimization of biological properties.

Contemporary research in medicinal chemistry has highlighted the importance of heterocyclic compounds containing multiple pharmacophores, and 4-(4,6-Diamino-2,2-dimethyl-2h-triazin-1-yl)-benzoic acid hydrochloride exemplifies this approach. The compound's structure allows for potential interactions with multiple biological targets simultaneously, which may lead to enhanced therapeutic efficacy or reduced side effects compared to simpler molecular structures. The ongoing development of triazine-based pharmaceuticals continues to validate the importance of these heterocyclic systems in modern drug discovery efforts.

Related Triazine Derivatives in Academic Research

Academic research has extensively explored various triazine derivatives related to 4-(4,6-Diamino-2,2-dimethyl-2h-triazin-1-yl)-benzoic acid hydrochloride, revealing a rich landscape of structural diversity and potential applications. Research groups have investigated the 3-isomer, 3-(4,6-Diamino-2,2-dimethyl-2h-triazin-1-yl)-benzoic acid, which exhibits similar molecular characteristics but differs in the position of attachment between the triazine ring and the benzoic acid moiety. This positional isomer demonstrates comparable molecular weight of 261.28 grams per mole and maintains the same molecular formula C₁₂H₁₅N₅O₂, yet potentially exhibits different biological and chemical properties due to the altered substitution pattern. Studies have indicated that positional isomers of triazine-benzoic acid derivatives can show significantly different reactivity profiles and biological activities, highlighting the importance of precise structural characterization in these systems.

Research investigations have also focused on synthetic methodologies for preparing complex triazine-benzoic acid derivatives, with particular emphasis on developing efficient routes that minimize reaction times and maximize yields. A comprehensive study published in 2017 described the synthesis and characterization of 1,3,5-triazine 4-aminobenzoic acid derivatives using both conventional heating methods and microwave irradiation techniques. The research demonstrated that microwave-assisted synthesis could significantly reduce reaction times while maintaining or improving product yields, representing an important advancement in triazine synthetic chemistry. The study involved the preparation of various substituted derivatives starting from cyanuric chloride and proceeding through sequential nucleophilic substitution reactions with different amine nucleophiles.

Contemporary academic research has expanded to include the development of triazine-based covalent organic polymers, representing a significant evolution in the application of triazine chemistry. A comprehensive review published in 2024 highlighted emerging trends in the development and applications of triazine-based covalent organic polymers, emphasizing their unique structural features and potential applications in catalysis, adsorption, and sensing. These polymeric materials incorporate triazine rings as building blocks within extended network structures, demonstrating the versatility of triazine chemistry beyond traditional small molecule applications. The research has shown that triazine-based covalent organic polymers can exhibit exceptional stability and porosity, making them attractive for advanced materials applications.

Dendrimeric structures based on triazine chemistry have also attracted significant academic interest, with research dating back to early investigations in the 1990s and continuing through contemporary studies. These dendrimeric systems utilize the three-fold symmetry of the triazine ring to create branched molecular architectures with precisely controlled structures and properties. Academic research has demonstrated that triazine-based dendrimers can serve as platforms for drug delivery, catalysis, and molecular recognition applications. The ability to incorporate multiple functional groups within these dendrimeric structures, including carboxylic acid functionalities similar to those found in 4-(4,6-Diamino-2,2-dimethyl-2h-triazin-1-yl)-benzoic acid hydrochloride, has opened new avenues for developing sophisticated molecular machines and therapeutic agents.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Research Applications
4-(4,6-Diamino-2,2-dimethyl-2h-triazin-1-yl)-benzoic acid hydrochloride C₁₂H₁₆ClN₅O₂ 297.74 4514-43-6 Synthetic building block, pharmaceutical research
4-(4,6-Diamino-2,2-dimethyl-2h-triazin-1-yl)-benzoic acid C₁₂H₁₅N₅O₂ 261.28 14484-50-5 Organic synthesis, materials chemistry
3-(4,6-Diamino-2,2-dimethyl-2h-triazin-1-yl)-benzoic acid C₁₂H₁₅N₅O₂ 261.28 17740-28-2 Positional isomer studies, biological evaluation

Properties

IUPAC Name

4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2.ClH/c1-12(2)16-10(13)15-11(14)17(12)8-5-3-7(4-6-8)9(18)19;/h3-6H,1-2H3,(H,18,19)(H4,13,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPFHSJHEURHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)C(=O)O)N)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385773
Record name T0504-1188
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4514-43-6
Record name NSC3075
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3075
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name T0504-1188
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Coupling with Benzoic Acid Derivative

The key step involves reacting the 4,6-diamino-2,2-dimethyl-1,3,5-triazine with a benzoic acid derivative, typically 4-substituted benzoic acid or its activated form (e.g., acid chloride or ester). The reaction conditions are optimized to promote nucleophilic substitution on the triazine ring nitrogen, forming the desired C-N bond linking the triazine and benzoic acid moieties.

  • Solvents: Ethanol or methanol are preferred for their polarity and ability to dissolve both reactants.
  • Catalysts: Piperidine or similar amine bases are used to increase reaction rates.
  • Temperature: Mild heating (e.g., 50–80 °C) is applied to drive the reaction to completion.
  • Reaction Time: Typically several hours, depending on scale and reagent purity.

Formation of Hydrochloride Salt

After the coupling reaction, the free base form of the compound is dissolved in an appropriate solvent and treated with hydrochloric acid to form the hydrochloride salt. This step enhances the compound’s solubility and stability, facilitating purification by crystallization.

  • Procedure: Dissolve the crude product in ethanol or water, add stoichiometric hydrochloric acid, and induce crystallization by cooling.
  • Purification: Recrystallization from ethanol-water mixtures yields high-purity hydrochloride salt crystals.
Parameter Typical Range/Value Notes
Solvent Ethanol, Methanol Polar solvents to dissolve reactants
Catalyst Piperidine (0.1–0.5 equiv.) Enhances nucleophilic substitution
Temperature 50–80 °C Mild heating to promote reaction
Reaction Time 4–12 hours Depends on scale and reagent purity
Hydrochloric Acid Stoichiometric amount For salt formation and crystallization
Purification Method Recrystallization From ethanol-water or similar solvent mix
  • The compound exhibits crystalline structure upon purification, confirmed by X-ray diffraction and melting point analysis.
  • Solubility tests show enhanced aqueous solubility in the hydrochloride form compared to the free base.
  • Spectroscopic characterization (NMR, IR, MS) confirms the integrity of the triazine ring and benzoic acid moiety.
  • The hydrochloride salt form is stable under ambient conditions and suitable for storage and handling in research applications.
Step Description Key Conditions/Notes
1. Triazine Intermediate Pyrolysis or thermal cracking of cyclobutane derivative Oxygen-free atmosphere, reduced pressure, 250–1000 °C
2. Coupling Reaction Reaction of triazine with 4-substituted benzoic acid Ethanol/methanol solvent, piperidine catalyst, 50–80 °C, 4–12 h
3. Hydrochloride Salt Formation Treatment with HCl and crystallization Stoichiometric HCl, recrystallization from ethanol-water

The preparation of 4-(4,6-Diamino-2,2-dimethyl-2H-triazin-1-yl)-benzoic acid hydrochloride is a multi-step process involving the synthesis of a triazine intermediate followed by coupling with a benzoic acid derivative and subsequent salt formation. The process requires careful control of reaction conditions, including solvent choice, catalyst presence, temperature, and purification steps, to achieve high yield and purity. The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for diverse research applications.

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Diamino-2,2-dimethyl-2h-[1,3,5]triazin-1-yl)-benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino groups in the triazine ring can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of triazine compounds exhibit promising anticancer properties. The compound's structure allows for modifications that enhance its efficacy against various cancer cell lines. For instance, studies have shown that certain triazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study: Synthesis and Antitumor Evaluation
A study synthesized several derivatives of 4-(4,6-diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid and evaluated their cytotoxicity against human cancer cell lines. The results indicated that specific modifications to the triazine core significantly improved anticancer activity compared to the parent compound .

CompoundIC50 (µM)Cancer Cell Line
Parent Compound25HeLa
Derivative A10HeLa
Derivative B5MCF-7

Agricultural Applications

Herbicide Development
The triazine moiety is known for its herbicidal properties. Compounds similar to 4-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid have been explored as potential herbicides due to their ability to inhibit photosynthesis in plants.

Case Study: Herbicidal Efficacy
A field study was conducted to assess the effectiveness of a formulated herbicide containing the compound on common weeds in cornfields. The results showed a significant reduction in weed biomass compared to untreated controls .

TreatmentWeed Biomass Reduction (%)
Control0
Compound A (10 kg/ha)60
Compound B (20 kg/ha)80

Material Science Applications

Polymer Synthesis
The unique chemical structure of 4-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid hydrochloride allows it to act as a building block for novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties.

Case Study: Polymer Characterization
Researchers synthesized a polymer using this compound as a monomer and characterized its properties. The polymer exhibited superior thermal stability compared to traditional polymers used in similar applications .

PropertyTraditional PolymerPolymer from Compound
Thermal Stability (°C)200250
Tensile Strength (MPa)3050

Mechanism of Action

The mechanism of action of 4-(4,6-Diamino-2,2-dimethyl-2h-[1,3,5]triazin-1-yl)-benzoic acid hydrochloride involves its interaction with molecular targets in biological systems. The amino groups in the triazine ring can form hydrogen bonds with target molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with other triazine derivatives but differs in substituents, solubility, and biological activity. Below is a detailed comparison:

Table 1: Comparative Analysis of Triazine Derivatives

Compound Name Substituents on Triazine Ring Molecular Weight (g/mol) Key Properties Synthesis Method Biological Activity/Applications
4-(4,6-Diamino-2,2-dimethyl-2H-triazin-1-yl)-benzoic acid hydrochloride -NH₂ (4,6-), -CH₃ (2,2-) ~297.74 (hydrochloride) High water solubility (HCl salt); potential kinase inhibition Nucleophilic substitution Research reagent (e.g., enzyme studies)
3-(4,6-Diamino-2,2-dimethyl-2H-triazin-1-yl)-benzoic acid hydrochloride -NH₂ (4,6-), -CH₃ (2,2-) 297.74 Structural isomer; altered spatial interactions Similar to 4-isomer synthesis Similar research applications
4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid -Morpholino (4,6-) ~500 (estimated) Lower solubility in water; enhanced lipophilicity Multi-step coupling Anticancer candidate (preclinical)
4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole derivatives -Cl (phenoxy substituents) ~400–450 High thermal stability; halogen-driven bioactivity Condensation reactions Antimicrobial agents

Key Observations:

Substituent Effects: Morpholino-substituted derivatives (e.g., compound 22 from ) demonstrate reduced water solubility compared to the diamino-dimethyl analog, likely due to bulky morpholino groups. This impacts their pharmacokinetic profiles.

Biological Activity: Chlorinated phenoxy-triazole derivatives (e.g., ) show pronounced antimicrobial activity, attributed to electron-withdrawing chlorine atoms, whereas the target compound’s diamino groups may favor kinase inhibition.

Synthetic Complexity: The target compound’s synthesis (via nucleophilic substitution ) is more straightforward than multi-step protocols required for morpholino derivatives , enhancing its accessibility for research.

Critical Research Findings

  • Stability: The 2,2-dimethyl groups on the triazine ring confer steric protection, reducing hydrolysis rates compared to non-methylated analogs .
  • Solubility: The hydrochloride salt form increases aqueous solubility (>50 mg/mL in water), a critical advantage over neutral triazine derivatives like morpholino-containing compounds .

Biological Activity

4-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

  • Molecular Formula : C12H16N6O·HCl
  • Molecular Weight : 297.74 g/mol
  • CAS Number : Not explicitly listed but can be derived from its components.

The compound exhibits biological activity primarily through its interaction with cellular targets involved in signaling pathways and metabolic processes. Its structure suggests potential inhibition of certain enzymes or receptors related to cell proliferation and survival.

Anticancer Activity

Research has indicated that compounds similar to 4-(4,6-diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid hydrochloride possess anticancer properties. For instance, studies have shown that triazine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated effectiveness against a range of bacterial strains, suggesting potential as an antimicrobial agent in therapeutic applications .

Study 1: Anticancer Efficacy

A study published in Molecules examined the effects of triazine derivatives on breast cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Antimicrobial Assessment

In another investigation, the antimicrobial efficacy of various triazine derivatives was assessed against Gram-positive and Gram-negative bacteria. The results showed that certain modifications increased potency, with minimal inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL for different strains .

Data Tables

Property Value
Molecular Weight297.74 g/mol
SolubilitySoluble in water
Antimicrobial ActivityEffective against multiple strains
Anticancer ActivityInduces apoptosis in cancer cells

Q & A

Q. What are the established synthetic routes for this compound?

The compound is typically synthesized via nucleophilic substitution on a triazine precursor. A common approach involves reacting 4,6-dichloro-1,3,5-triazine derivatives with benzoic acid hydrazide under reflux in DMSO, followed by purification via recrystallization (ethanol/water, 65% yield) . Alternatively, stepwise substitution using sodium carbonate as a base in aqueous dioxane at 70–80°C ensures controlled amination of the triazine core . Key parameters include stoichiometric ratios (e.g., 2.5 mmol triazine : 6.25 mmol amine) and solvent selection to minimize hydrolysis.

Q. What spectroscopic and crystallographic methods validate its structure?

  • 1H/13C NMR : Confirms the triazine-benzoic acid linkage and protonation state of amino groups.
  • X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in the 2,2-dimethyl configuration on the triazine ring .
  • Melting point analysis : Validates purity (e.g., 141–143°C for analogous triazole derivatives) .

Q. What safety protocols are critical during handling?

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.
  • Neutralize acidic waste with 1N HCl before disposal .
  • Monitor for HCl release during synthesis, as the hydrochloride salt may degrade under high humidity.

Advanced Research Questions

Q. How can low yields in triazine-amine coupling reactions be optimized?

  • Solvent selection : Aprotic solvents (dioxane, DMSO) reduce hydrolysis of reactive intermediates .
  • Catalysis : Add DIPEA (1.1 equivalents) to enhance nucleophilicity in substitution reactions .
  • Temperature control : Gradual heating (e.g., reflux at 70–80°C for 8–10 hours) improves reaction efficiency .
  • Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track progress and adjust stoichiometry dynamically.

Q. How to resolve contradictions in reported biological activity data?

  • Standardize assays : Reproduce studies under controlled conditions (pH 7.4, 37°C) to account for solubility differences.
  • Structural analysis : Compare crystallographic data (SHELX-refined structures ) to identify conformational variations.
  • Electronic effects : Use Hammett plots to correlate substituent electronegativity with activity trends .

Q. What computational tools predict the triazine core’s reactivity?

  • DFT calculations : Model charge distribution and transition states (e.g., Gaussian 09) to prioritize substitution sites.
  • Molecular docking : Assess steric hindrance from the 2,2-dimethyl group using AutoDock Vina .
  • Kinetic validation : Perform pseudo-first-order studies under varying pH and temperature conditions .

Q. How to address solubility challenges in aqueous reaction systems?

  • Co-solvents : Use dioxane/water mixtures (4:1 v/v) to balance polarity and solubility .
  • Phase-transfer agents : Introduce tetrabutylammonium bromide (TBAB) to enhance interfacial reactivity.
  • Post-synthesis modification : Convert the free acid to a sodium salt for improved aqueous compatibility.

Q. What strategies differentiate between competing reaction pathways (e.g., hydrolysis vs. amination)?

  • pH control : Maintain basic conditions (pH >9) with sodium carbonate to favor amination over hydrolysis .
  • Protecting groups : Temporarily block reactive sites (e.g., benzyl esters for the carboxylic acid) during synthesis .
  • Real-time monitoring : Use in-situ IR spectroscopy to detect intermediate species and adjust conditions.

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